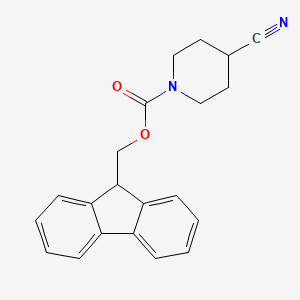

4-Cyano-1-N-Fmoc-piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c22-13-15-9-11-23(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASKRSBORLJDKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374096 | |

| Record name | 4-Cyano-1-N-Fmoc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391248-16-1 | |

| Record name | 4-Cyano-1-N-Fmoc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 391248-16-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyano-1-N-Fmoc-piperidine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Cyano-1-N-Fmoc-piperidine, a key building block for researchers, scientists, and drug development professionals. The guide delves into the core chemical properties, synthesis, reactivity, and applications of this versatile molecule. By integrating theoretical principles with practical insights, this document serves as an essential resource for leveraging this compound in advanced chemical synthesis, particularly in the realm of peptide science and medicinal chemistry.

Introduction: The Strategic Importance of Functionalized Piperidines

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1][2][3][4] Its saturated heterocyclic structure provides a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets.[2][3] The functionalization of the piperidine ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for drug metabolism and pharmacokinetic profiles.[5]

This compound is a bifunctional molecule of significant interest. The N-Fmoc protecting group makes it an ideal reagent for solid-phase peptide synthesis (SPPS), where the controlled, stepwise addition of amino acids is paramount.[6][7][8] The 4-cyano group, on the other hand, offers a versatile chemical handle for further molecular elaboration, serving as a precursor to amines, carboxylic acids, and various heterocyclic systems.[9] This guide will explore the unique chemical landscape of this compound, providing the in-depth knowledge necessary for its effective utilization.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis. While extensive experimental data is not always available in peer-reviewed literature for this specific compound, we can compile and infer its properties from commercial supplier data and by comparison with analogous structures.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₂₁H₂₀N₂O₂ | [10] |

| Molecular Weight | 332.40 g/mol | [10] |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | Data not available; expected to be a solid at room temperature. | Based on its high molecular weight and crystalline nature of similar Fmoc-protected compounds.[7] |

| Boiling Point | 537.8 °C at 760 mmHg (Predicted) | [10] |

| Density | 1.26 g/cm³ (Predicted) | [10] |

| Solubility | Expected to be soluble in polar aprotic solvents such as DMF, NMP, DCM, and THF. Limited solubility in non-polar solvents like hexanes. | Fmoc-protected amino acids are generally soluble in DMF.[7] The piperidine ring contributes to some organic solvent solubility. |

| Stability | Stable under acidic conditions. Labile to basic conditions, particularly secondary amines. Sensitive to heat. | The Fmoc group is known to be stable to acid but cleaved by bases.[6][11][12] Thermal cleavage has also been reported at elevated temperatures.[12] |

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound involves the protection of the secondary amine of 4-cyanopiperidine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. A standard method for this transformation is the reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[11]

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-cyanopiperidine (1.0 eq) in a suitable solvent system, such as a mixture of dioxane and water.

-

Base Addition: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃, 2.0-3.0 eq), to the solution to act as an acid scavenger.

-

Fmoc-Cl Addition: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.0-1.2 eq) in dioxane to the stirred reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectral Characterization: Interpreting the Molecular Fingerprint

¹H NMR Spectroscopy:

-

Fluorenyl Protons: A complex multiplet pattern between 7.2 and 7.8 ppm, characteristic of the aromatic protons of the Fmoc group.

-

Fmoc Methylene and Methine Protons: Signals around 4.2-4.5 ppm corresponding to the -CH₂-O- and the fluorenyl -CH- protons.

-

Piperidine Protons: The protons on the piperidine ring will appear as multiplets in the aliphatic region, typically between 1.5 and 4.0 ppm. The protons alpha to the nitrogen will be the most deshielded. Due to the carbamate, restricted rotation around the N-C(O) bond may lead to broadened signals or the presence of rotamers at room temperature.[13]

¹³C NMR Spectroscopy:

-

Fluorenyl Carbons: Aromatic carbons of the Fmoc group will resonate in the 120-145 ppm region.

-

Carbonyl Carbon: The carbamate carbonyl carbon is expected to appear around 155 ppm.

-

Nitrile Carbon: The carbon of the cyano group typically resonates in the 115-125 ppm range.[14]

-

Fmoc Aliphatic Carbons: The methylene and methine carbons of the Fmoc group will be found around 47 and 67 ppm, respectively.

-

Piperidine Carbons: The aliphatic carbons of the piperidine ring will appear in the 20-55 ppm region.[15]

FTIR Spectroscopy:

-

Nitrile Stretch (C≡N): A sharp, intense absorption peak around 2240-2260 cm⁻¹.[16][17]

-

Carbamate Carbonyl Stretch (C=O): A strong absorption band in the region of 1680-1720 cm⁻¹.[18][19]

-

C-O Stretch: A characteristic absorption for the carbamate C-O bond will be present around 1200-1300 cm⁻¹.[20]

-

Aromatic C-H Stretch: Peaks corresponding to the aromatic C-H bonds of the Fmoc group will be observed above 3000 cm⁻¹.

Mass Spectrometry:

The mass spectrum is expected to show the molecular ion peak [M]⁺. Common fragmentation patterns would involve the loss of the Fmoc group or cleavage of the piperidine ring. The base peak in the mass spectrum of aliphatic amines often results from α-cleavage.[21][22] For Fmoc-protected peptides, a significant b₁⁺ ion is often observed.[23]

Reactivity and Applications: A Tool for Advanced Synthesis

The Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in SPPS. The Fmoc group serves as a temporary protecting group for the piperidine nitrogen, allowing it to be incorporated into a growing peptide chain.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. connectsci.au [connectsci.au]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. chimia.ch [chimia.ch]

- 13. researchgate.net [researchgate.net]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 21. youtube.com [youtube.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 4-Cyano-1-N-Fmoc-piperidine

An In-depth Technical Guide to the Synthesis of 4-Cyano-1-N-Fmoc-piperidine

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a crucial building block for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and offers field-proven insights to ensure a successful, reproducible, and scalable synthesis.

This compound (MW: 332.40 g/mol ) is a bifunctional synthetic intermediate of significant value.[1][2] Its structure incorporates a rigid piperidine scaffold, which is a prevalent motif in many pharmacologically active compounds, offering a defined three-dimensional vector for substituent placement. The cyano group serves as a versatile chemical handle, capable of being hydrolyzed to a carboxylic acid or primary amide, or reduced to an aminomethyl group.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is paramount to its utility, particularly in modern peptide synthesis. The Fmoc group provides robust protection for the piperidine nitrogen under a wide range of reaction conditions, yet it can be selectively cleaved under mild basic conditions (e.g., using piperidine), leaving acid-labile side-chain protecting groups intact.[3][4] This orthogonality is the cornerstone of the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy.[5][6]

This guide will focus on the most common and reliable method for its preparation: the N-acylation of 4-cyanopiperidine with an appropriate Fmoc-donating reagent.

The Core Synthesis: Mechanism and Strategic Choices

The synthesis of this compound is fundamentally a nucleophilic acyl substitution. The secondary amine of the 4-cyanopiperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an activated Fmoc derivative.

Caption: A validated workflow for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-cyanopiperidine hydrochloride (1.0 eq.) and sodium bicarbonate (2.5 eq.) in a 1:1 mixture of dioxane and water.

-

Causality: Using the hydrochloride salt is often more practical due to the greater stability and ease of handling compared to the free base. Two equivalents of NaHCO₃ are used: one to neutralize the HCl from the starting material and another to neutralize the N-hydroxysuccinimide by-product, driving the reaction to completion. A slight excess ensures the reaction medium remains basic.

-

-

Cooling: Cool the suspension to 0 °C in an ice-water bath. This is crucial to control the initial exotherm of the reaction, especially if using the more reactive Fmoc-Cl.

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.1 eq.) in a minimal amount of dioxane. Add this solution dropwise to the stirring piperidine suspension over 20-30 minutes.

-

Causality: A slight excess of the Fmoc reagent ensures complete consumption of the valuable piperidine starting material. Slow, dropwise addition prevents localized heating and potential side reactions.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours.

-

Monitoring: The reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane. The product will have a lower Rf value than the highly polar starting material.

-

Work-up:

-

Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator to remove most of the dioxane.

-

Add water to the remaining mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then with brine. [7] * Causality: The extraction isolates the organic-soluble product from the inorganic salts and water-soluble by-products. The brine wash helps to remove residual water from the organic phase.

-

-

Purification:

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. [7] * Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%).

-

Combine the pure fractions and remove the solvent to yield this compound as a white solid. A typical yield is in the range of 80-95%.

-

Safety and Hazard Management

Scientific integrity requires a commitment to safety. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Hazard Statements: this compound is harmful if swallowed, in contact with skin, or if inhaled. [2]It can cause skin and serious eye irritation. [2]* Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. [1]In case of contact with eyes, rinse cautiously with water for several minutes. [1]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [8]Some suppliers recommend refrigerated storage (2-8°C). [9]

Conclusion

The synthesis of this compound is a robust and reproducible process critical for advanced chemical synthesis. The success of the protocol hinges on rational choices regarding the Fmoc reagent, base, and solvent system, as well as meticulous execution of the work-up and purification steps. By understanding the chemical principles behind each step, researchers can confidently produce this high-quality building block, enabling the development of novel peptides and complex molecular architectures.

References

- Oakwood Chemical. This compound. [Link]

- Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

- Digital CSIC.

- PubChem. This compound | C21H20N2O2 | CID 2757965. [Link]

- Chem-Station. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

- PubChemLite. This compound (C21H20N2O2). [Link]

- UCI Department of Chemistry.

- Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal. [Link]

- Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

- NIH National Center for Biotechnology Information.

- MDPI.

- ResearchGate.

- ResearchGate. Fmoc removal and NCL reaction in the same reaction mixture. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Role of Fmoc-Cl. [Link]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. This compound | C21H20N2O2 | CID 2757965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. digital.csic.es [digital.csic.es]

- 8. echemi.com [echemi.com]

- 9. 391248-16-1 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 4-Cyano-1-N-Fmoc-piperidine (CAS: 391248-16-1)

Abstract

This technical guide provides a comprehensive overview of 4-Cyano-1-N-Fmoc-piperidine, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. The document delves into its chemical properties, provides a detailed, field-proven synthesis protocol, and outlines methods for its analytical characterization. Furthermore, it explores the compound's significant applications, particularly in peptide synthesis and as a scaffold in medicinal chemistry, contextualized with mechanistic insights and workflow visualizations. This guide is designed to be a self-validating resource, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and a significant percentage of commercially available drugs.[1][2] Its saturated, three-dimensional structure offers distinct advantages over flat aromatic systems by allowing for more precise spatial arrangements of functional groups, which can lead to enhanced protein-ligand interactions.[1] The introduction of chiral centers and various substituents on the piperidine ring can modulate physicochemical properties, improve pharmacokinetic profiles, and enhance biological activity and selectivity.[2][3]

This compound emerges as a particularly valuable derivative. The cyano group at the 4-position serves as a versatile chemical handle, capable of being transformed into other functional groups, while the piperidine nitrogen is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This strategic protection is central to its utility, especially in solid-phase peptide synthesis (SPPS), where the Fmoc group's stability to acid and lability to mild bases provides an essential orthogonal protection strategy.[]

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application.

| Property | Value | Source |

| CAS Number | 391248-16-1 | [][5] |

| Molecular Formula | C₂₁H₂₀N₂O₂ | [6] |

| Molecular Weight | 332.39 g/mol | [6] |

| IUPAC Name | (9H-fluoren-9-yl)methyl 4-cyanopiperidine-1-carboxylate | [6] |

| Appearance | White to off-white solid | [7] |

| Purity | Typically ≥95% | [6] |

| Boiling Point | 537.8°C at 760 mmHg (Predicted) | [6] |

| Density | 1.26 g/cm³ (Predicted) | [6] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound involves the protection of the secondary amine of 4-cyanopiperidine with the Fmoc group. The following protocol is based on established methods for the Fmoc protection of amines, ensuring high yield and purity.

Underlying Principles of Fmoc Protection

The protection of an amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-cyanopiperidine attacks the electrophilic carbonyl carbon of Fmoc-Cl. A base, typically a mild inorganic base like sodium carbonate, is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The choice of a biphasic solvent system, such as dioxane and water, facilitates the reaction by dissolving both the organic-soluble starting materials and the water-soluble base.

Experimental Protocol

Materials:

-

4-Cyanopiperidine hydrochloride

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of the Free Amine: In a round-bottom flask, dissolve 4-cyanopiperidine hydrochloride in deionized water. Add a stoichiometric equivalent of sodium carbonate to neutralize the hydrochloride and liberate the free amine.

-

Reaction Setup: To the aqueous solution of 4-cyanopiperidine, add an equal volume of 1,4-dioxane. To this biphasic mixture, add a solution of Fmoc-Cl (1.0 equivalent) in 1,4-dioxane dropwise at room temperature with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting amine and the appearance of a new, higher Rf spot corresponding to the Fmoc-protected product indicates reaction completion.

-

Workup: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Crystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the compound's structure.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the fluorenyl protons (aromatic region), the CH and CH₂ protons of the Fmoc group, and the protons of the piperidine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the aromatic carbons of the fluorene moiety, the cyano carbon, and the carbons of the piperidine ring. |

| FT-IR (cm⁻¹) | Characteristic peaks for the C≡N stretch of the nitrile, the C=O stretch of the carbamate, and C-H stretches of the aromatic and aliphatic groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 332.39 g/mol . |

Applications in Research and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in SPPS. The Fmoc group serves as a temporary protecting group for the N-terminus of an amino acid or peptide chain.[6] Its key advantage is its stability in acidic conditions, allowing for the use of acid-labile protecting groups on amino acid side chains. The Fmoc group is selectively removed under mild basic conditions, typically with a solution of 20% piperidine in dimethylformamide (DMF).[6]

The deprotection mechanism involves the abstraction of the acidic proton at the C9 position of the fluorene ring by piperidine, followed by a β-elimination to release the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene is subsequently trapped by piperidine to form a stable adduct, which is washed away.

Role as a Versatile Scaffold in Medicinal Chemistry

Beyond SPPS, this compound is a valuable building block for creating diverse molecular scaffolds. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing multiple avenues for further functionalization. This allows for the introduction of the piperidine moiety into larger molecules to enhance their pharmacological properties. The piperidine scaffold is known to improve aqueous solubility, metabolic stability, and cell permeability, making it a desirable feature in drug candidates targeting a wide range of diseases.[2][3]

Application Workflow in SPPS

Caption: General workflow of Solid-Phase Peptide Synthesis using Fmoc chemistry.

Conclusion

This compound is a strategically designed and highly versatile building block that holds significant value for the scientific research community, particularly in the fields of peptide synthesis and medicinal chemistry. Its unique combination of a functionalizable cyano group and an orthogonally protected piperidine scaffold allows for its seamless integration into complex synthetic pathways. This guide has provided a detailed framework for its synthesis, characterization, and application, empowering researchers to leverage its full potential in the development of novel therapeutics and research tools.

References

- Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. (n.d.). ResearchGate.

- This compound. (n.d.). Oakwood Chemical.

- Fluorenylmethyloxycarbonyl protecting group. (2023, December 2). In Wikipedia. [Link]

- This compound. (n.d.). PubChem.

- Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube.

- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). SciELO México. [Link]

- This compound [391248-16-1]. (n.d.). Chemsigma.

- 1-(piperidine-4-carbonyl)piperidine-4-carboxylic acid [96053-48-4]. (n.d.). Chemsigma.

- This compound (C21H20N2O2). (n.d.). PubChemLite.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). Molecules, 21(11), 1542. [Link]

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Pharmaceutical Fronts, 5(1), e1-e14. [Link]

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 281, 116893. [Link]

Sources

- 1. This compound | C21H20N2O2 | CID 2757965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 3. This compound [oakwoodchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. chempep.com [chempep.com]

- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

The Strategic Integration of 4-Cyano-1-N-Fmoc-piperidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of clinically successful pharmaceuticals.[1][2] Its inherent physicochemical properties, including its ability to modulate lipophilicity and form crucial interactions with biological targets, make it a highly sought-after motif in drug design.[1][2] This technical guide focuses on a key derivative, 4-Cyano-1-N-Fmoc-piperidine, providing an in-depth analysis of its properties, strategic applications, and detailed experimental protocols for its use. We will explore the significance of the 4-cyano substitution and the role of the Fmoc protecting group, offering field-proven insights into its integration into synthetic workflows, particularly in the context of developing novel therapeutics such as dipeptidyl peptidase-4 (DPP-IV) inhibitors.

I. Core Compound Analysis: this compound

The utility of this compound as a versatile building block in organic synthesis and medicinal chemistry stems from its unique structural features. A comprehensive understanding of its fundamental properties is essential for its effective application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 332.4 g/mol | [3] |

| Exact Mass | 332.1525 g/mol | |

| Molecular Formula | C₂₁H₂₀N₂O₂ | [3] |

| CAS Number | 391248-16-1 | [3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents such as DMF, DCM, and THF |

Structural Elucidation and Key Features

The structure of this compound comprises three key components, each contributing to its synthetic utility:

-

The Piperidine Scaffold: A six-membered heterocyclic amine that provides a robust, three-dimensional framework. This scaffold is known to improve the pharmacokinetic properties of drug candidates.[1]

-

The 4-Cyano Group: This electron-withdrawing group can serve multiple purposes. It can act as a bioisostere for other functional groups, participate in various chemical transformations, or be a key pharmacophoric element for target binding. Notably, the cyanopyrrolidine and cyanopiperidine moieties are found in DPP-IV inhibitors, where the nitrile group interacts with the active site of the enzyme.[4]

-

The N-Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the piperidine nitrogen. Its primary advantage is its stability under acidic conditions and its clean removal under mild basic conditions, typically with a solution of piperidine in an organic solvent.[5] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[5]

II. Strategic Applications in Drug Discovery

The 4-cyanopiperidine moiety is a recognized pharmacophore in several classes of therapeutic agents. Its incorporation can lead to enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

A prominent application of the 4-cyanopiperidine scaffold is in the development of DPP-IV inhibitors for the treatment of type 2 diabetes.[6][7][8] The nitrile group in these inhibitors often forms a key interaction with the S1 pocket of the DPP-IV enzyme. By utilizing this compound, medicinal chemists can readily introduce this critical pharmacophore into novel drug candidates.

Neurological and Other Therapeutic Areas

The versatility of the 4-cyanopiperidine scaffold extends beyond diabetes. It serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, including analgesics, anti-inflammatory agents, and compounds targeting central nervous system (CNS) disorders.[9][10] The ability to deprotect the piperidine nitrogen under mild conditions allows for the subsequent elaboration of the molecule, enabling the exploration of diverse chemical space.

III. Experimental Workflow: Synthesis of a Dipeptide Mimetic using this compound

This section provides a detailed, step-by-step protocol for the solution-phase synthesis of a dipeptide mimetic, illustrating the practical application of this compound. This workflow is representative of how this building block can be incorporated into a larger molecular framework.

Workflow Overview

The overall synthetic strategy involves two main stages: the coupling of this compound to an amino acid, followed by the deprotection of the Fmoc group to yield the final product.

Caption: A general workflow for the synthesis of a dipeptide mimetic.

Step 1: Amide Coupling of this compound with N-Boc-Alanine

Causality: The goal of this step is to form a stable amide bond between the carboxylic acid of an N-protected amino acid (N-Boc-Alanine) and the secondary amine of 4-cyanopiperidine (after in-situ deprotection). However, since our starting material is N-Fmoc protected, we will first deprotect it and then couple it with an activated amino acid. For the purpose of this illustrative protocol, we will assume the coupling partner is an activated ester of N-Boc-Alanine.

Materials:

-

This compound

-

N-Boc-Alanine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Anhydrous DCM (Dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Deprotection of this compound:

-

Dissolve this compound (1.0 eq) in a 20% solution of piperidine in DMF.

-

Stir the reaction mixture at room temperature for 1 hour.[11]

-

Remove the solvent under reduced pressure.

-

Co-evaporate with toluene to remove residual piperidine. The resulting crude 4-cyanopiperidine is used directly in the next step.

-

-

Activation of N-Boc-Alanine:

-

In a separate flask, dissolve N-Boc-Alanine (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (2.2 eq) dropwise to the solution while stirring.

-

Allow the mixture to stir at 0 °C for 15-20 minutes to form the activated ester.[12]

-

-

Coupling Reaction:

-

Dissolve the crude 4-cyanopiperidine from step 1 in anhydrous DMF.

-

Add this solution to the pre-activated N-Boc-Alanine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-protected dipeptide mimetic.

-

Step 2: Fmoc Deprotection to Yield the Final Product

Causality: This step demonstrates the selective removal of the Fmoc group under basic conditions, leaving the Boc group intact, which is a key principle of orthogonal protection strategies in chemical synthesis.

Materials:

-

Fmoc-protected dipeptide mimetic from Step 1

-

20% (v/v) Piperidine in DMF

-

Anhydrous DMF

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Protocol:

-

Dissolve the Fmoc-protected dipeptide mimetic (1.0 eq) in a 20% solution of piperidine in DMF.

-

Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by TLC. Typically, the reaction is complete within 1-2 hours.[5][11]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess piperidine.

-

Co-evaporate the residue with toluene or another suitable solvent to ensure complete removal of piperidine.

-

The resulting crude product can be further purified if necessary, yielding the final dipeptide mimetic with a free secondary amine.

IV. Conclusion

This compound is a strategically important building block for researchers in drug discovery and development. Its unique combination of a privileged piperidine scaffold, a pharmacologically relevant cyano group, and an orthogonally protected nitrogen atom provides a powerful tool for the synthesis of complex and biologically active molecules. The detailed experimental workflow provided in this guide serves as a practical illustration of its application, highlighting the principles of Fmoc chemistry and the rationale behind the experimental choices. As the demand for novel therapeutics continues to grow, the effective utilization of such versatile intermediates will remain critical to the advancement of medicinal chemistry.

References

- The Role of 1-Boc-4-cyanopiperidine in Modern Pharmaceutical Synthesis. (2026, January 6). APICMO. [Link]

- Ivanova, Y., & Glavchev, I. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6543. [Link]

- Al-Hourani, B. J., & Sharma, P. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.

- A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. (n.d.). EMAN RESEARCH PUBLISHING. [Link]

- [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors]. (2015). Yao Xue Xue Bao, 50(8), 989-995. [Link]

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]

- Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2022). Scientific Reports, 12(1), 18579. [Link]

- Method for preparing 4-cyanopiperidine hydrochloride. (2017).

- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). Journal of the Mexican Chemical Society, 58(4), 349-355. [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (2020). Green Chemistry, 22(12), 3875-3884. [Link]

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Acadechem. [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

- This compound. (n.d.). Oakwood Chemical. [Link]

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). Molecules, 21(11), 1542. [Link]

- Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. This compound [oakwoodchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]

- 7. oatext.com [oatext.com]

- 8. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. chempep.com [chempep.com]

The Definitive Guide to the Structural Elucidation of 4-Cyano-1-N-Fmoc-piperidine: A Multi-Technique Spectroscopic Approach

Abstract

This comprehensive technical guide provides an in-depth exploration of the analytical methodologies required for the unambiguous structural elucidation of 4-Cyano-1-N-(9-fluorenylmethoxycarbonyl)-piperidine. As a critical building block in contemporary drug discovery and peptide synthesis, the unequivocal confirmation of its chemical identity is paramount for ensuring the integrity and success of subsequent research and development endeavors. This document moves beyond a simple recitation of protocols, offering a detailed rationale for the selection and application of a synergistic suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We delve into the causality behind experimental choices, presenting self-validating systems and grounding our analysis in authoritative scientific principles. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable framework for the characterization of this and similar complex heterocyclic molecules.

Introduction: The Strategic Importance of 4-Cyano-1-N-Fmoc-piperidine

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility and the ability to present substituents in defined spatial orientations make it an invaluable component in the design of novel therapeutics. The introduction of a cyano group at the 4-position offers a versatile chemical handle for further synthetic elaboration, while the N-Fmoc protecting group provides a crucial element for its incorporation into solid-phase peptide synthesis (SPPS) workflows.[2] The Fmoc group's lability to basic conditions, typically piperidine, allows for orthogonal deprotection strategies, which are fundamental to the assembly of complex peptide architectures.[3]

Given its role as a foundational starting material, any ambiguity in the structure or purity of this compound can have cascading negative consequences, leading to failed syntheses, impure final products, and misinterpreted biological data. Therefore, a rigorous and multi-faceted approach to its structural verification is not merely a quality control measure but a scientific necessity.

The Analytical Triad: A Symphony of Spectroscopic Techniques

No single analytical technique can provide a complete picture of a molecule's structure. Instead, we rely on a "triad" of spectroscopic methods, each providing a unique and complementary piece of the structural puzzle. The relationship between these techniques in our structure elucidation workflow is depicted below.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a suite of NMR experiments is employed to assemble the complete structural picture.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Landscape

¹H NMR provides a quantitative map of all hydrogen atoms in the molecule. The chemical shift of each proton is indicative of its electronic environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

Rationale for Experimental Choices: A high-field NMR spectrometer (≥400 MHz) is essential to resolve the complex spin systems of the piperidine and fluorenyl groups.[2] Deuterated chloroform (CDCl₃) is a suitable solvent as it readily dissolves the compound and its residual solvent peak does not interfere with key signals.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.77 | d | 2H | Fmoc H4, H5 | Aromatic protons adjacent to the fluorenyl bridgehead, deshielded. |

| ~7.59 | d | 2H | Fmoc H1, H8 | Aromatic protons further from the electron-withdrawing carbamate. |

| ~7.41 | t | 2H | Fmoc H3, H6 | Aromatic protons coupled to two neighbors. |

| ~7.32 | t | 2H | Fmoc H2, H7 | Aromatic protons coupled to two neighbors. |

| ~4.45 | d | 2H | Fmoc-CH₂ | Methylene protons adjacent to the carbamate oxygen. |

| ~4.24 | t | 1H | Fmoc-CH | Methine proton of the fluorenyl group. |

| ~3.85 | m | 2H | Piperidine H2e, H6e | Equatorial protons α to the nitrogen, deshielded by the carbamate. |

| ~3.20 | m | 2H | Piperidine H2a, H6a | Axial protons α to the nitrogen. |

| ~2.80 | m | 1H | Piperidine H4 | Methine proton at the cyano-substituted position. |

| ~1.95 | m | 2H | Piperidine H3e, H5e | Equatorial protons β to the nitrogen. |

| ~1.75 | m | 2H | Piperidine H3a, H5a | Axial protons β to the nitrogen. |

Carbon-¹³ (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon framework.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment | Rationale |

| ~155.0 | C=O (Carbamate) | Characteristic chemical shift for a carbamate carbonyl. |

| ~143.8 | Fmoc C4a, C4b | Quaternary aromatic carbons of the fluorenyl group. |

| ~141.3 | Fmoc C8a, C9a | Quaternary aromatic carbons of the fluorenyl group. |

| ~127.8 | Fmoc C4, C5 | Aromatic CH carbons. |

| ~127.1 | Fmoc C1, C8 | Aromatic CH carbons. |

| ~125.1 | Fmoc C3, C6 | Aromatic CH carbons. |

| ~120.0 | Fmoc C2, C7 | Aromatic CH carbons. |

| ~121.5 | C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~67.5 | Fmoc-CH₂ | Methylene carbon of the Fmoc group. |

| ~47.3 | Fmoc-CH | Methine carbon of the fluorenyl group. |

| ~44.0 | Piperidine C2, C6 | Carbons α to the nitrogen, deshielded by the carbamate. |

| ~28.5 | Piperidine C3, C5 | Carbons β to the nitrogen. |

| ~25.0 | Piperidine C4 | Carbon bearing the cyano group. |

2D NMR Spectroscopy (COSY & HSQC): Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR experiments reveal how they are connected.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing the connectivity within the piperidine ring and confirming assignments within the fluorenyl aromatic system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This experiment definitively links the proton and carbon assignments, providing a high level of confidence in the overall structure.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.6 mL of CDCl₃.

-

Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition: Acquire standard gCOSY and gHSQC spectra.

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the ¹H NMR signals, assign chemical shifts, and analyze multiplicities. Correlate signals in the 2D spectra to build the molecular framework.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers further structural insights.

High-Resolution Mass Spectrometry (HRMS): The Elemental Composition

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. For this compound (C₂₁H₂₀N₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ is 333.1598.[1]

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

In MS/MS, the molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide clues about the molecule's structure. Key expected fragmentations for this compound include:

-

Loss of the Fmoc group: A characteristic fragmentation pathway for Fmoc-protected compounds is the cleavage of the C-O bond of the carbamate, leading to the formation of a dibenzofulvene cation (m/z 165) or a neutral loss of dibenzofulvene.

-

Cleavage of the piperidine ring: The piperidine ring can undergo fragmentation, often initiated by cleavage alpha to the nitrogen atom.

Experimental Protocol for LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

LC-MS System: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography: Employ a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Acquire full scan MS data to determine the mass of the molecular ion.

-

MS/MS Analysis: Perform a product ion scan on the protonated molecular ion ([M+H]⁺) to obtain the fragmentation pattern.

-

Data Analysis: Determine the accurate mass and elemental composition from the full scan data. Propose structures for the major fragment ions observed in the MS/MS spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected FTIR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3060-3010 | C-H stretch | Aromatic (Fmoc) |

| ~2940-2860 | C-H stretch | Aliphatic (Piperidine, Fmoc-CH/CH₂) |

| ~2245 | C≡N stretch | Nitrile |

| ~1695 | C=O stretch | Carbamate |

| ~1600, ~1480, ~1450 | C=C stretch | Aromatic (Fmoc) |

| ~1250 | C-N stretch | Carbamate |

| ~760, ~740 | C-H bend | Aromatic (ortho-disubstitution pattern of fluorenyl) |

Experimental Protocol for ATR-FTIR Analysis

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the diamond crystal of the ATR accessory.

-

Instrument Setup: Use an FTIR spectrometer equipped with a single-reflection ATR accessory.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Integration and Structure Confirmation

The final and most critical step is the integration of all spectroscopic data to build a cohesive and unambiguous structural assignment.

Caption: Integration of spectroscopic data for final structure confirmation.

The ¹H and ¹³C NMR data, supported by COSY and HSQC, establish the carbon and proton framework and their direct connections. The HRMS data confirms the elemental composition, and the MS/MS fragmentation patterns are consistent with the proposed structure. Finally, the FTIR spectrum confirms the presence of the key nitrile and carbamate functional groups. The convergence of these independent lines of evidence provides irrefutable proof of the structure of this compound.

Conclusion: A Framework for Confidence

The structural elucidation of this compound is a prime example of the power of a multi-technique spectroscopic approach. By understanding the "why" behind each experimental choice and integrating the complementary data from NMR, MS, and FTIR, researchers can achieve an unequivocal confirmation of their starting materials. This rigorous analytical framework is not just a procedural formality but a fundamental pillar of scientific integrity, ensuring the reliability and reproducibility of research in drug discovery and beyond. Adherence to these principles provides the confidence needed to build upon a solid chemical foundation.

References

- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211-221.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Oakwood Chemical. (n.d.). This compound.

- Digital CSIC. (n.d.). Supporting Information.

- Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications.

- MDPI. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- Wiley-VCH. (2008). Supporting Information.

- PubMed. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles.

- SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines.

- ResearchGate. (n.d.). 19F‐NMR spectra for N‐Fmoc‐protected 3c.

- MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.

- ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

Sources

A Senior Application Scientist's Guide to the Solubility of 4-Cyano-1-N-Fmoc-piperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Why Solubility Dictates Success

In the fields of peptide synthesis and medicinal chemistry, 4-Cyano-1-N-Fmoc-piperidine serves as a valuable non-natural building block. Its rigid piperidine core and nitrile functionality offer unique conformational constraints and potential metabolic stability to novel therapeutic candidates. However, the successful incorporation of this, or any, building block is fundamentally governed by its solubility. Poor solubility can lead to failed reactions, inaccurate biological assay results, and significant delays in development timelines.[1]

This guide moves beyond simple qualitative statements to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. As direct, quantitative solubility data for this specific compound is not extensively published, this document emphasizes robust methodology and theoretical understanding, empowering researchers to generate reliable data tailored to their specific applications.

Part 1: Physicochemical Profile & Predicted Solubility Behavior

To understand solubility, we must first analyze the molecule itself. This compound (C₂₁H₂₀N₂O₂, MW: 332.4 g/mol ) is a tale of two halves.[2][]

-

The Fmoc Group: The large, nonpolar 9-fluorenylmethoxycarbonyl (Fmoc) group is the dominant feature.[4][5] This group is intensely hydrophobic and significantly influences the molecule's behavior, generally conferring good solubility in common organic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[4][][7]

-

The Piperidine Core: The 4-cyano-piperidine moiety is more polar. The nitrile group (-C≡N) is a polar functional group, and the carbamate linkage introduces polarity. However, the overall contribution is overshadowed by the bulky Fmoc group.

Based on this structure, a predicted solubility profile emerges:

-

High Solubility Expected: In polar aprotic solvents like DMF, NMP, Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF). These solvents are effective at solvating both the large nonpolar regions and the smaller polar functionalities of the molecule.[4][8][9][10]

-

Moderate Solubility Expected: In chlorinated solvents such as Dichloromethane (DCM). While DCM is a workhorse in organic synthesis, it is less polar than DMF or NMP and may be less effective at solvating the polar parts of the molecule.[8][11]

-

Low to Negligible Solubility Expected: In nonpolar solvents like hexanes and toluene, and in polar protic solvents like water. The large hydrophobic Fmoc group prevents effective solvation by water, and the molecule's polar functionalities prevent it from dissolving well in purely nonpolar media.

Table 1: Predicted Qualitative Solubility of this compound and Rationale

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMF, NMP, DMSO, Acetonitrile (ACN) | High | Excellent solvation of both the large, nonpolar Fmoc group and the polar piperidine/nitrile core. These are the standard solvents for Fmoc-based chemistry.[][8] |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM can solvate the Fmoc group but is less effective for the polar regions, potentially limiting solubility compared to DMF/NMP.[8][11] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF is a better solvent than diethyl ether due to its higher polarity but may still be inferior to DMF for achieving high concentrations. |

| Alcohols | Methanol, Ethanol | Low | The molecule lacks strong hydrogen bond donating capability, and the large nonpolar surface area resists solvation by highly-ordered H-bonding networks. |

| Nonpolar | Hexanes, Toluene | Very Low | The molecule possesses significant polarity from the carbamate and nitrile groups, preventing dissolution in purely nonpolar media. |

| Aqueous | Water, Buffers | Insoluble | The dominant hydrophobic character of the Fmoc group makes the molecule poorly soluble in aqueous systems. |

Part 2: A Practical Guide to Quantitative Solubility Determination

Predictive models provide a starting point, but empirical data is the gold standard. The choice of method depends on the stage of research. Early-stage discovery requires high-throughput screening (Kinetic Solubility), while process development and formulation demand precise, equilibrium values (Thermodynamic Solubility).[1][12][13]

Methodology 1: Thermodynamic Solubility via the Shake-Flask Method

This is the definitive method for determining the true equilibrium solubility of a compound, conforming to principles outlined in OECD Guideline 105.[14][15][16] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[17]

Experimental Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precise volume (e.g., 1 mL) of the selected organic solvent. The excess solid is critical to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator. Equilibration time is crucial; for many organic compounds, 24-48 hours is sufficient, but this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[16][17]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at high speed (e.g., >10,000 rpm for 15 minutes) to pellet any remaining suspended solid.[16]

-

Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute this aliquot with a suitable solvent (e.g., acetonitrile) to prevent precipitation and to bring the concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared from known concentrations of this compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the final solubility in mg/mL or mol/L at the specified temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology 2: Kinetic Solubility for High-Throughput Screening

Kinetic solubility is often used in early drug discovery. It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous or buffer system.[12][13] While less relevant for synthesis applications, it is critical for biological screening.

Experimental Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume of each dilution into a 96-well plate containing the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS). The final DMSO concentration should be kept low (<2%) to minimize its co-solvent effects.

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[1]

-

Precipitation Detection: Measure the amount of precipitate formed. This is commonly done using nephelometry (light scattering) or turbidimetry (light absorbance).[1]

-

Data Analysis: The kinetic solubility is defined as the concentration at which the signal from precipitation significantly rises above the background.

Part 3: Solvent Selection for Key Applications

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS). In SPPS, solvent choice is paramount, as it must facilitate several processes: resin swelling, reagent dissolution, and efficient washing.[8][10]

-

DMF & NMP: These are the gold-standard solvents for Fmoc-based SPPS.[][8][10] They effectively swell polystyrene-based resins, and crucially, they exhibit excellent solubility for most Fmoc-protected amino acids and coupling reagents.[][11] Given its structure, this compound is expected to be highly soluble in both, ensuring it remains in solution during the critical coupling step.

-

DCM: While historically used, DCM is less favored in modern Fmoc chemistry. It is a poorer solvent for many Fmoc-protected building blocks and can slowly react with the piperidine used for deprotection.[8] Its use should be limited to specific washing steps where its orthogonality is required.

-

"Green" Solvents: There is a growing interest in replacing DMF and NMP with more environmentally benign alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME).[9][10] When considering these solvents, determining the solubility of all building blocks, including this compound, is a mandatory first step, as solubility can be a limiting factor.[9][10]

Caption: Solvent Selection Logic Based on Application.

Part 4: Data Interpretation and Reporting

For scientific rigor and reproducibility, solubility data must be reported with precision.

Table 2: Template for Reporting Experimental Solubility Data

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| DMF | 25.0 ± 0.5 | Shake-Flask | [Experimental Value] | [Calculated Value] | e.g., Clear, colorless solution |

| NMP | 25.0 ± 0.5 | Shake-Flask | [Experimental Value] | [Calculated Value] | e.g., Clear, colorless solution |

| DCM | 25.0 ± 0.5 | Shake-Flask | [Experimental Value] | [Calculated Value] | e.g., Slower dissolution observed |

| PBS (pH 7.4) | 25.0 ± 0.5 | Kinetic | [Experimental Value] | [Calculated Value] | e.g., Rapid precipitation |

Conclusion

While a definitive, pre-existing database for the solubility of this compound is elusive, a thorough understanding of its physicochemical properties allows for strong predictions of its behavior. Its large, hydrophobic Fmoc group dictates high solubility in polar aprotic solvents essential for its primary application in peptide synthesis. This guide provides the theoretical grounding and, more importantly, the robust, validated experimental protocols necessary for researchers to generate the high-quality, quantitative data required to confidently advance their research and development programs.

References

- Vertex AI Search. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved January 10, 2026.

- Peptide Port. (n.d.). Fmoc: Fluorenylmethyloxycarbonyl Protection. Retrieved January 10, 2026.

- Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. Retrieved January 10, 2026.

- Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved January 10, 2026.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved January 10, 2026.

- Ulijn, R. V., et al. (2002). Solvent selection for solid-to-solid synthesis. Biotechnology and Bioengineering, 80(5), 509-15. [Link]

- Fields, G. B., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 10, 2026.

- BOC Sciences. (n.d.).

- University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved January 10, 2026.

- Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved January 10, 2026.

- ChemPep. (n.d.). Overview of Fmoc Amino Acids. Retrieved January 10, 2026.

- Lansing Community College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 10, 2026.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

- Request PDF. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved January 10, 2026.

- Inventiva Pharma. (n.d.).

- Austin Community College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 10, 2026.

- Oregon State University Libraries and Press. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Retrieved January 10, 2026.

- PubChem. (n.d.). This compound.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved January 10, 2026.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved January 10, 2026.

- KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved January 10, 2026.

- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved January 10, 2026.

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved January 10, 2026.

- Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Retrieved January 10, 2026.

- ResearchGate. (n.d.). Removal of an Fmoc group by piperidine, resulting in a free Nα‐amino.... Retrieved January 10, 2026.

- BOC Sciences. (n.d.). CAS 391248-16-1 this compound. Retrieved January 10, 2026.

- Legislation.gov.uk. (n.d.). a.6. water solubility. Retrieved January 10, 2026.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 10, 2026.

- Regulations.gov. (2017, January 13). Report: Determination of Water Solubility. Retrieved January 10, 2026.

Sources

- 1. enamine.net [enamine.net]

- 2. This compound | C21H20N2O2 | CID 2757965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. peptide.com [peptide.com]

- 9. biotage.com [biotage.com]

- 10. tandfonline.com [tandfonline.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. legislation.gov.uk [legislation.gov.uk]

- 15. filab.fr [filab.fr]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

4-Cyano-1-N-Fmoc-piperidine spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Cyano-1-N-Fmoc-piperidine

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. This compound is a key building block in medicinal chemistry, valued for its rigid piperidine scaffold and the versatile cyano group, which can be elaborated into a variety of functionalities. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is crucial for its application in peptide synthesis and other multi-step synthetic sequences. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating established spectroscopic principles with detailed procedural insights, this document serves as a practical reference for the characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound (C₂₁H₂₀N₂O₂) incorporates three key components, each with distinct spectroscopic signatures: the Fmoc group, the piperidine ring, and the cyano-substituent. A thorough characterization relies on the synergistic interpretation of data from NMR, IR, and MS to confirm the integrity of the molecule.

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons, and their chemical environments.

-

IR Spectroscopy: Identifies the key functional groups present in the molecule, such as the nitrile (C≡N) and the carbamate carbonyl (C=O).

-

Mass Spectrometry: Determines the exact molecular weight and provides evidence of the molecular formula, confirming the successful synthesis of the target compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the structure.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is highly dependent on proper sample preparation. The following protocol is a self-validating system to ensure high-resolution spectra.

Rationale: The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[2] The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[1] Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power.[2]

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3][4]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2]

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming can be applied.

-

Filtration: To remove any suspended particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]

-

Sample Depth: Ensure the sample height in the NMR tube is between 40-50 mm.[2]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound will show distinct signals for the protons of the Fmoc group and the piperidine ring. The chemical shifts are influenced by the electronic environment of each proton.[5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Fmoc Aromatic Protons | 7.7-7.8 | Doublet | 2H | Protons adjacent to the fused ring system are deshielded. |

| Fmoc Aromatic Protons | 7.5-7.6 | Doublet | 2H | Aromatic protons of the Fmoc group. |

| Fmoc Aromatic Protons | 7.3-7.4 | Triplet | 2H | Aromatic protons of the Fmoc group. |

| Fmoc Aromatic Protons | 7.2-7.3 | Triplet | 2H | Aromatic protons of the Fmoc group. |

| Fmoc-CH₂ | ~4.5 | Doublet | 2H | Methylene protons adjacent to the carbamate oxygen and the fluorenyl group. |

| Fmoc-CH | ~4.2 | Triplet | 1H | Methine proton of the fluorenyl group. |

| Piperidine H2, H6 (axial & equatorial) | 3.2-3.8 | Multiplet | 4H | Protons alpha to the nitrogen of the carbamate are deshielded. |

| Piperidine H4 | 2.8-3.0 | Multiplet | 1H | Methine proton adjacent to the electron-withdrawing cyano group. |

| Piperidine H3, H5 (axial & equatorial) | 1.8-2.2 | Multiplet | 4H | Protons on the piperidine ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their hybridization and functional group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Carbamate C=O | ~155 | Carbonyl carbon of the carbamate group. |

| Fmoc Aromatic C (quaternary) | 141-144 | Aromatic carbons at the fusion points of the fluorenyl rings. |

| Fmoc Aromatic C-H | 120-128 | Aromatic carbons of the Fmoc group. |

| Cyano C≡N | 118-122 | The nitrile carbon is characteristically found in this region.[6] |